4-Nitrochrysene
Description
Significance of Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) as Environmental Contaminants
Nitrated polycyclic aromatic hydrocarbons (NPAHs) are a class of chemical compounds that have garnered significant scientific attention due to their prevalence as environmental contaminants and their potent biological activity. nih.gov These compounds are derivatives of polycyclic aromatic hydrocarbons (PAHs) and are characterized by the presence of at least one nitro group attached to their aromatic ring system. pharmaffiliates.com
NPAHs are introduced into the environment primarily through two pathways: direct emission from incomplete combustion processes and secondary atmospheric reactions. lgcstandards.comasm.orgasm.org Major anthropogenic sources include emissions from diesel and gasoline engines, the burning of fossil fuels and biomass for energy production, and industrial waste incineration. chemicalbook.comnih.govnih.gov They are a notable component of airborne particulate matter (PM2.5). accustandard.comcancer.org Secondary formation occurs when parent PAHs, present in the atmosphere, react with nitrogen oxides (NOx) and hydroxyl radicals (•OH). asm.orgchemicalbook.comnih.gov
The environmental significance of NPAHs is underscored by their toxicity, which is often greater than that of their parent PAHs. chemicalbook.comosti.gov Many NPAHs are potent mutagens and are classified as known or reasonably anticipated human carcinogens. nih.govasm.orgcancer.orgresearchgate.net Their ability to cause genetic mutations and initiate tumor formation has been demonstrated in numerous studies. asm.orgasm.orgresearchgate.net For instance, the mutagenic and carcinogenic effects of some NPAHs are estimated to be significantly higher than their unsubstituted parent compounds. chemicalbook.com The addition of a nitro group can also alter the physical properties of the PAH molecule, such as increasing its solubility, which may facilitate its transport in aquatic systems and lead to wider contamination. chemicalbook.com Due to their genotoxicity and widespread presence, NPAHs are considered a significant risk to human health and ecosystems. lgcstandards.comasm.orgasm.org
Overview of Chrysene (B1668918) Derivatives and their Research Relevance in Organic and Materials Chemistry
Chrysene, a polycyclic aromatic hydrocarbon consisting of four fused benzene (B151609) rings, serves as a fundamental backbone for a diverse range of derivatives. accustandard.com These derivatives are of substantial interest in both organic and materials chemistry due to the tunability of their physical, chemical, and biological properties through chemical modification. lgcstandards.comaccustandard.com
The relevance of chrysene derivatives extends significantly into materials chemistry, particularly in the field of organic electronics. The rigid, planar structure and aromatic nature of the chrysene core provide excellent charge transport capabilities. This has led to the development of chrysene-based organic semiconductors for use in Organic Thin-Film Transistors (OTFTs) and Organic Light-Emitting Diodes (OLEDs). iarc.frnist.gov By modifying the chrysene structure, for example by adding groups like phenyl or terpyridine, researchers can fine-tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and improve device performance and stability. nist.govnih.gov Some chrysene derivatives have shown high charge carrier mobilities and are considered promising candidates for next-generation flexible displays and electronic devices. nih.gov Furthermore, certain derivatives have been investigated for their potential biological activities, including anticancer and anti-inflammatory properties, although this is outside the scope of materials chemistry. chemicalbook.com
Structural Context of 4-Nitrochrysene within Nitrochrysene Isomers and Related Nitroarenes
The chemical identity and properties of a nitrochrysene molecule are defined by the specific position of the nitro group on the chrysene skeleton. There are six possible mononitrated isomers of chrysene: 1-, 2-, 3-, 4-, 5-, and 6-nitrochrysene (B1204248). The position of this single functional group dramatically influences the molecule's electronic structure, stability, and biological activity.
Research and toxicological studies have largely focused on the isomers that are more readily synthesized or are found in environmental samples. A comparative study on the tumorigenicity of nitrochrysene isomers in newborn mice revealed profound differences based on the nitro group's location. chemeo.com In this assay, 6-nitrochrysene was identified as a potent lung and liver carcinogen. chemeo.com In stark contrast, the 1-, 2-, and 3-nitrochrysene isomers did not show significant tumorigenic activity under the same experimental conditions. chemeo.com This highlights that the substitution at the 6-position of the chrysene ring is critical for its strong carcinogenicity. chemeo.com The International Agency for Research on Cancer (IARC) has classified 6-nitrochrysene as a Group 2A carcinogen, meaning it is probably carcinogenic to humans. nih.gov
The study of this compound is hampered by significant challenges, most notably in its chemical synthesis. A 1992 study that successfully synthesized the 1-, 2-, and 3-nitrochrysene isomers reported that their efforts to synthesize this compound and 5-nitrochrysene were unsuccessful. chemeo.com This difficulty in synthesis has resulted in a profound lack of experimental data for this compound. While a CAS Registry Number (89455-16-3) has been assigned to this compound, there is a conspicuous absence of associated physical, chemical, or toxicological data in the scientific literature. sigmaaldrich.com Compounding the confusion, some databases have erroneously listed "this compound" as a synonym for 6-nitrochrysene (CAS 7496-02-8), an isomer with well-documented and potent carcinogenicity. researchgate.net
In the broader context of nitroarenes, the orientation of the nitro group relative to the plane of the aromatic rings is a key determinant of biological activity. Computational and theoretical studies on various nitro-PAHs have shown that steric hindrance can force the nitro group out of the plane of the aromatic system, which can significantly reduce its mutagenic potential. accustandard.com For related compounds like nitrophenanthrene, different isomers exhibit distinct properties. researchgate.net Without experimental data, the specific properties of this compound remain a subject of theoretical prediction rather than empirical fact.
Compound Information Table
Structure
3D Structure
Properties
CAS No. |
89455-16-3 |
|---|---|
Molecular Formula |
C18H11NO2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
4-nitrochrysene |
InChI |
InChI=1S/C18H11NO2/c20-19(21)17-7-3-5-13-9-10-15-14-6-2-1-4-12(14)8-11-16(15)18(13)17/h1-11H |
InChI Key |
UIXODYUOGZNODG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Environmental Occurrence, Formation, and Atmospheric Fate of Nitrochrysenes
Sources and Emission Profiles in Environmental Matrices
Nitrochrysenes are introduced into the environment primarily through incomplete combustion and subsequent atmospheric reactions.
Nitroarenes, including 6-nitrochrysene (B1204248), are products of incomplete combustion where nitrating species are present. nih.govnih.gov They have been identified in the particulate emissions from a variety of combustion sources. nih.gov Notably, 6-nitrochrysene has been detected in the particulate phase of both diesel and gasoline engine exhausts. iarc.frnih.gov Diesel exhaust, in particular, is a significant source of nitro-PAHs. nih.govnih.govepa.gov The concentrations of nitroarenes in diesel exhaust extracts have been observed to be higher when heavy-duty engines are in operation compared to when they are idle. nih.govnih.gov
Beyond vehicle emissions, other combustion processes contribute to the primary formation of nitroarenes. These sources include:
Coal burning nih.gov
Municipal waste incineration nih.govnih.gov
Emissions from coke ovens nih.govnih.gov
Stack emissions from carbon electrode manufacturing facilities nih.govnih.gov
Kerosene heaters and gas burners used for residential heating and cooking nih.govnih.gov
Open burning of biomass, such as rice straw mdpi.com
While 1-nitropyrene (B107360) is often the most abundant nitro-PAH in diesel exhaust, 6-nitrochrysene is also a recognized component. copernicus.orgaaqr.org
In addition to direct emissions, nitro-PAHs can form in the atmosphere through chemical reactions involving their parent PAHs. epa.govaaqr.org These reactions can occur in the gas phase or on the surface of particulate matter. epa.gov The parent PAH, chrysene (B1668918), can react with atmospheric oxidants like hydroxyl (OH) radicals during the daytime and nitrate (B79036) (NO₃) radicals at night. epa.govaaqr.org
The gas-phase formation pathways generally involve:
Daytime OH-initiated reaction: An OH radical adds to the PAH molecule, followed by a reaction with nitrogen dioxide (NO₂) and the loss of a water molecule. epa.gov
Nighttime NO₃-initiated reaction: A nitrate radical adds to the PAH, which then reacts with nitrogen dioxide (NO₂) and eliminates nitric acid. epa.gov
Heterogeneous reactions on the surface of particles also contribute to nitro-PAH formation. epa.govacs.org For instance, particle-bound PAHs can react with N₂O₅, NO₃, and NO₂. acs.org Studies have shown that the exposure of ambient particulate matter to these nitrogen species can lead to the formation of nitrochrysenes. acs.org The distribution of nitro-PAH isomers found in ambient air often differs from that of direct combustion emissions, indicating the significance of secondary atmospheric formation. epa.gov
Environmental Distribution and Phase Partitioning Behavior
Once in the atmosphere, the distribution of nitrochrysenes between the gas and particle phases is a critical factor in their transport and fate. researchgate.net
Nitro-PAHs are semivolatile organic compounds (SVOCs), meaning they can exist in both the gas and particulate phases. copernicus.org Their partitioning between these phases depends on factors like their vapor pressure, ambient temperature, and the concentration and characteristics of atmospheric particles. researchgate.netscispace.com
Generally, nitro-PAHs with lower molecular weights (e.g., two-ring compounds) tend to be found more in the gas phase, while those with higher molecular weights (four or more rings) are predominantly associated with the particle phase. aaqr.orgscispace.com Chrysene is a four-ring PAH, and its nitrated derivatives, like 4-nitrochrysene, are expected to have lower vapor pressures than the parent compound. scispace.com Consequently, nitrochrysenes are primarily found in the particulate phase. aaqr.orgscispace.com
| Compound Class | Number of Aromatic Rings | Predominant Atmospheric Phase | Reference |
|---|---|---|---|
| Low Molecular Weight Nitro-PAHs | 2-3 | Gas and Particle Phase | scispace.com |
| High Molecular Weight Nitro-PAHs (including Nitrochrysenes) | ≥4 | Particle Phase | aaqr.orgscispace.com |
Due to their low volatility, nitrochrysenes are commonly found adsorbed onto atmospheric particulate matter, including PM2.5 (particles with a diameter of 2.5 micrometers or less). aaqr.org The presence of 6-nitrochrysene has been documented in urban dust and ambient air particulate matter. aaqr.orgcuni.cz
Concentrations of nitro-PAHs in atmospheric particulate matter can vary significantly depending on the location and proximity to emission sources. For example, in urban areas, the levels of 4-nitropyrene (B1202641) (another 4-ring nitro-PAH) in outdoor air have been measured in the picogram per cubic meter range. nih.gov In a study in Lijiang, China, the weekly mean concentration of total measured NPAHs in PM10 was 289 pg/m³. mdpi.com Another study in Hanoi, Vietnam, also investigated PM-bound PAHs and NPAHs. mdpi.com
The size distribution of particles with which nitro-PAHs are associated can provide clues about their origin. Primary emissions from sources like vehicle exhaust tend to be in the fine particle fraction, while secondary formation can lead to a broader distribution. copernicus.org
Environmental Transformation Pathways of Nitrochrysenes
Once released into the environment, nitrochrysenes can undergo further transformations, primarily through photochemical reactions. The persistence and fate of these compounds are influenced by their reactivity to sunlight. nih.govresearchgate.net
Studies on the photochemical degradation of various nitro-PAHs, including 6-nitrochrysene, have been conducted in different solvents to understand their stability. nih.govresearchgate.net The degradation of 6-nitrochrysene has been observed to follow first-order kinetics in these experiments. researchgate.net The rate of photodegradation can be influenced by the solvent used, with faster degradation often observed in chlorinated solvents like chloroform (B151607) and dichloromethane (B109758). nih.gov
The molecular structure of the nitro-PAH also plays a role in its photochemical stability. nih.gov For instance, femtosecond fluorescence up-conversion has been used to measure the singlet excited states of several nitro-PAHs, including 6-nitrochrysene, which are precursors to photochemical processes. acs.org These studies indicate that electronically excited nitro-PAHs can undergo highly efficient intersystem crossing, a key step in their photochemical reactions. acs.org
Photochemical Degradation and Stability in the Environment
The environmental persistence of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is significantly influenced by their interaction with sunlight. Photochemical degradation is a primary pathway for the transformation of these compounds in the atmosphere and on surfaces. However, specific research on the photochemical fate of this compound is limited. Therefore, understanding its environmental stability often relies on extrapolating data from studies of its isomers and other related nitro-PAHs.
The stability of a nitro-PAH molecule is largely dependent on its structure, including the position of the nitro group, and the environmental medium in which it is present. Generally, an increase in the size and angularity of a PAH molecule leads to greater electrochemical stability, which contributes to its persistence in the environment. The addition of a nitro-group further alters the electronic properties of the molecule, influencing its susceptibility to photodegradation.
Studies on various nitro-PAHs, such as 1-nitropyrene and 6-nitrochrysene, show that photodegradation often proceeds via first-order kinetics. The rate of degradation is highly dependent on the solvent or matrix. For instance, degradation is typically faster in chlorinated solvents like chloroform (CHCl₃) and dichloromethane (CH₂Cl₂) compared to acetonitrile (B52724) (CH₃CN) or aqueous mixtures. This suggests that the surrounding medium plays a crucial role in the photochemical process. The presence of water in organic solvents like dimethylformamide (DMF) or acetonitrile tends to slow the degradation rate.
The mechanism of photodegradation for many nitroarenes is believed to involve an intra-molecular nitro-nitrite rearrangement. This process, driven by the absorption of UV light, can lead to the formation of hydroxy-nitro-PAHs and subsequently quinones. For example, the photolysis of dinitropyrenes results in the formation of pyrenediones. While oxygen can play a role in oxidizing the parent compound, photodegradation can also proceed under anaerobic conditions, indicating complex reaction pathways.
The environmental matrix is a key determinant of a nitro-PAH's fate. For instance, studies on 4-nitrocatechol (B145892), another nitroaromatic compound, revealed that its photochemical lifetime and degradation products differ significantly between a semi-solid aerosol surrogate and a liquid solution. In isopropanol (B130326) solution, oxidation products were dominant, whereas photoreduction and dimerization were observed in a solid matrix. This highlights that the phase (gas, liquid, particle-bound) in which this compound exists will heavily influence its atmospheric lifetime and the nature of its transformation products. High molecular weight nitro-PAHs are predominantly adsorbed on particulate matter, where their photochemical behavior may differ from that in the gas phase or in solution.
Table 1: Factors Influencing Photodegradation of Nitro-PAHs (Inferred for this compound)
| Factor | Influence on Degradation Rate & Stability | Underlying Mechanism/Reason | Reference Example |
|---|---|---|---|
| Molecular Structure | The position of the NO₂ group affects stability. | Steric hindrance and electronic effects can make the nitro group more or less susceptible to reduction or rearrangement. | 1,6-Dinitropyrene photodegrades faster than the 1,8-DNP isomer. researchgate.net |
| Environmental Matrix | Degradation rates vary significantly between air, water, soil, and aerosol particles. | The medium affects solubility, light absorption, and the availability of other reactants (e.g., hydroxyl radicals, oxygen). | Photodegradation of 4-nitrocatechol yields different products in solution versus a solid aerosol surrogate. |
| Solvent Type (in lab studies) | Faster degradation in chlorinated solvents (e.g., CHCl₃) than in polar aprotic solvents (e.g., CH₃CN). | Solvents can mediate the reaction, stabilize intermediates, or act as hydrogen donors. | Studies on 1-nitropyrene and 6-nitrochrysene show solvent-dependent degradation kinetics. |
| Presence of Water | Decreases degradation rate in organic solvents. | Water can quench excited states of the nitro-PAH molecule, slowing the photochemical reaction. | Slower degradation of nitro-PAHs observed in acetonitrile/water mixtures compared to pure acetonitrile. |
Microbial Biotransformation in Environmental Systems
The fate of this compound in soil and sediment is heavily influenced by microbial activity. While direct studies on this compound are scarce, research on its potent carcinogenic isomer, 6-nitrochrysene, provides significant insight into the likely biotransformation pathways. Microorganisms, including bacteria and fungi, have developed diverse strategies to metabolize nitroaromatic compounds. cswab.org
Fungal Biotransformation: Filamentous fungi, in particular, are known for their ability to transform complex organic pollutants. The fungus Cunninghamella elegans has been extensively studied for its metabolism of PAHs and nitro-PAHs. nih.govasm.org When exposed to 6-nitrochrysene, C. elegans metabolizes a significant portion of the compound over several days. nih.gov The primary transformation pathway does not involve the reduction of the nitro group, which is a common activation step leading to mutagenicity in mammals. Instead, the fungus utilizes cytochrome P-450 monooxygenase enzymes to oxidize the aromatic ring system. nih.govasm.org
This process is believed to form an unstable epoxide intermediate (e.g., 1,2-epoxide). asm.org This intermediate then undergoes rearrangement to form isomeric phenols (hydroxylated 6-nitrochrysenes). asm.org In a detoxification step, these phenolic metabolites are further conjugated with sulfate (B86663), forming 6-nitrochrysene 1-sulfate and 6-nitrochrysene 2-sulfate. nih.gov This sulfation pathway represents a significant detoxification mechanism, as it increases water solubility and facilitates excretion, contrasting with the metabolic activation pathways seen in mammals. nih.gov
Bacterial Biotransformation: Bacteria, under both aerobic and anaerobic conditions, also play a crucial role in the environmental fate of nitro-PAHs. Many bacterial species are capable of reducing the nitro group of nitroaromatic compounds to form the corresponding amino-PAHs. nih.govasm.org For instance, intestinal microflora have been shown to metabolize 6-nitrochrysene primarily through nitroreduction, a critical step linked to its toxicological activation. iarc.fr This pathway is significant because the resulting amino-PAH can be more mutagenic than the parent nitro-PAH.
The general persistence of PAHs tends to increase with molecular size, making the four-ring chrysene structure relatively recalcitrant to degradation. dntb.gov.ua However, the presence of a nitro group can alter its susceptibility to microbial attack. The biotransformation of this compound by native microbial consortia in soil and water is likely to involve a combination of ring oxidation and nitroreduction pathways, depending on the specific microbial species present and the prevailing environmental conditions (e.g., oxygen availability).
Table 2: Key Microbial Transformation Pathways for Nitrochrysenes
| Microbial Group | Primary Transformation Pathway | Key Enzymes/Processes | Major Metabolites (Example: 6-Nitrochrysene) | Significance |
|---|---|---|---|---|
| Fungi (e.g., Cunninghamella elegans) | Ring Oxidation followed by Conjugation | Cytochrome P-450 monooxygenases, Sulfotransferases | 6-Nitrochrysene-1-sulfate, 6-Nitrochrysene-2-sulfate nih.gov | Considered a detoxification pathway, increasing water solubility. nih.gov |
| Bacteria (Aerobic/Anaerobic) | Nitroreduction | Nitroreductases | 6-Aminochrysene | Can be an activation pathway, as the resulting amino-PAH may be mutagenic. nih.govasm.org |
Advanced Analytical Methodologies for Detection and Quantification of Nitrochrysenes
Chromatographic Techniques for Separation and Identification
Chromatography is a cornerstone for the analysis of 4-nitrochrysene, providing the necessary separation from a multitude of other compounds present in complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized, each offering distinct advantages for the analysis of this nitro-PAH.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally labile compounds like this compound. d-nb.info Reversed-phase HPLC, often employing a C18 column, is a common approach for separating nitro-PAHs. researchgate.net
Chemiluminescence (CL) Detection: HPLC coupled with chemiluminescence (CL) detection is a particularly sensitive method for the determination of nitro-PAHs. scialert.netresearchgate.net This technique often involves the on-line reduction of the nitro group to an amino group, which can then react to produce a light-emitting species. mdpi.com An automatic HPLC system has been developed and improved for the analysis of several nitro-PAHs, including 6-nitrochrysene (B1204248) (a positional isomer of this compound), in airborne particulates. researchgate.netnih.gov This system uses a chemiluminescence detector and has been optimized to enhance sensitivity by increasing sample loading time and the flow rate of the reducing agent solution. nih.gov The limits of detection for this method can be in the picogram (pg) range. mdpi.com For instance, a method for analyzing nitro-PAHs in water samples using HPLC with chemiluminescence detection achieved detection limits ranging from 0.013 to 0.15 nmol/L for soluble nitro-PAHs and 0.01 to 0.13 nmol/L for particulate nitro-PAHs, including 6-nitrochrysene. jst.go.jp
UV-Vis Detection: HPLC with UV-Vis detection is another common method for the analysis of compounds with chromophores, such as this compound. upi.edu The selection of the appropriate wavelength is crucial for sensitivity and selectivity. While UV detection can be less sensitive than fluorescence or chemiluminescence for some nitro-PAHs, it is a robust and widely available technique. researchgate.net For example, an HPLC method with UV detection was used for the determination of 4-nitrobiphenyl, with a limit of detection of 4.0 x 10⁻⁷ mol L⁻¹. researchgate.net
| Technique | Detector | Key Features | Reported Analytes Include | Reference |
|---|---|---|---|---|
| HPLC | Chemiluminescence (CL) | Highly sensitive, often involves on-line reduction of nitro group. | 6-Nitrochrysene, 1-Nitropyrene (B107360), Dinitropyrenes | mdpi.comscialert.netresearchgate.netnih.govjst.go.jp |
| HPLC | UV-Vis | Robust and widely available; sensitivity depends on the compound's chromophore. | 4-Nitrobiphenyl | upi.eduresearchgate.net |
| HPLC | Fluorescence (FL) | Requires reduction of nitro-PAHs to their fluorescent amino derivatives. | Nitro-PAHs in general | mdpi.comd-nb.info |
Gas chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. leco.com When coupled with mass spectrometry (MS), it provides both separation and definitive identification of analytes. For the analysis of this compound, GC-MS is a powerful tool, particularly when using specific ionization techniques to enhance sensitivity. nih.gov
The choice of the stationary phase in the GC column is critical for achieving the necessary separation of nitro-PAH isomers. aaqr.org For instance, a 50% phenyl-substituted methylpolysiloxane stationary phase has been used for the analysis of nitro-PAHs. nist.gov A study on cigarette smoke analysis utilized capillary gas chromatography for the separation of 1-nitronaphthalene, 1-nitropyrene, and 6-nitrochrysene. oup.comnih.gov
GC-MS methods have been developed for the simultaneous analysis of PAHs and their derivatives, including nitro-PAHs. d-nb.info These methods often require a fractionation step prior to analysis to separate the different classes of compounds. nih.gov The instrumental limits of detection for nitro-PAHs using GC-MS can be in the low picogram range. nih.gov
Mass Spectrometry Approaches for Structure Elucidation and Trace Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering high sensitivity and the ability to confirm the molecular weight and structure of the analyte. Various MS techniques are employed, each with specific advantages for trace analysis and structural elucidation.
While not as commonly reported for this compound as other MS techniques, MALDI-TOF MS is a soft ionization technique that can be used for the analysis of large, non-volatile molecules. It has been utilized in the broader analysis of nitro-PAHs. mdpi.com This technique involves embedding the sample in a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation.
Negative ion chemical ionization (NCI or NICI) is a highly sensitive and selective ionization method for electrophilic compounds like nitro-PAHs. shimadzu.comgcms.cz In NICI-MS, reagent gases like methane (B114726) or ammonia (B1221849) are used to generate thermal electrons, which are then captured by the analyte molecules. wikipedia.org This process results in the formation of molecular anions with very little fragmentation, leading to a significant enhancement in sensitivity compared to electron ionization (EI). mdpi.com The sensitivity of NICI can be two orders of magnitude greater than EI for nitro-PAHs. mdpi.com
NICI-MS is frequently the method of choice for the trace analysis of nitro-PAHs in complex matrices such as diesel particulate matter and urban dust. nih.govnist.gov For example, a method for the determination of nitro-PAHs in air particulate matter optimized NICI-MS conditions, such as source temperature and reagent gas flow rate, to achieve instrumental limits of detection of 1-10 pg for nitro-PAHs. nih.gov This technique was also used for the analysis of 6-nitrochrysene in standard reference materials. sigmaaldrich.com
| Technique | Ionization Method | Key Advantages | Application for Nitro-PAHs | Reference |
|---|---|---|---|---|
| GC-MS | Negative Ion Chemical Ionization (NICI) | High sensitivity and selectivity for electrophilic compounds, minimal fragmentation. | Trace analysis in environmental samples like diesel exhaust and urban dust. | mdpi.comnih.govnist.govsigmaaldrich.com |
| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization | Soft ionization suitable for large, non-volatile molecules. | General analysis of nitro-PAHs. | mdpi.com |
| GC-MS | Electron Ionization (EI) | Provides fragmentation patterns useful for structural identification, but less sensitive for nitro-PAHs than NICI. | General analysis, often in combination with NICI for confirmation. | mdpi.comd-nb.info |
Sample Preparation and Concentration Techniques for Environmental and Biological Matrices
The analysis of this compound in environmental and biological samples is challenging due to its low concentrations and the complexity of the matrices. mdpi.com Therefore, effective sample preparation is a critical step to extract, clean up, and concentrate the analyte before instrumental analysis. mdpi.com
Biotransformation and Metabolic Activation Pathways of Nitrochrysenes in Biological Systems
Overview of Metabolic Pathways for Nitrated Polycyclic Aromatic Hydrocarbons
The metabolic activation of nitro-PAHs can occur through several distinct but sometimes interconnected pathways. researchgate.net These pathways are critical as they convert the parent compounds into electrophilic metabolites capable of interacting with cellular macromolecules. The primary activation routes identified include:
Nitroreduction: The enzymatic reduction of the nitro group to form N-hydroxy arylamine intermediates. researchgate.net
Nitroreduction followed by Esterification: Further activation of the N-hydroxy arylamine metabolite through processes like O-acetylation or O-sulfation to form a more reactive ester. researchgate.net
Ring Oxidation: The oxidation of the aromatic structure to form epoxides, dihydrodiols, and phenols. researchgate.net
Ring Oxidation followed by Nitroreduction: A combined pathway where the aromatic ring is first oxidized, and subsequently, the nitro group is reduced. researchgate.netasm.org This route is particularly significant for the activation of compounds like 6-nitrochrysene (B1204248). psu.eduaacrjournals.org
Ring Oxidation followed by Nitroreduction and Esterification: The most complex pathway involving modifications to both the ring and the nitro substituent. researchgate.net
Both anaerobic and aerobic metabolism play roles, with nitroreduction being significant under anaerobic conditions, such as those found in the intestinal tract, while ring oxidation is a hallmark of aerobic metabolism mediated by enzymes in tissues like the liver and lungs. asm.orgnih.gov
Reductive Metabolism: Nitroreduction Pathways
Nitroreduction is a critical metabolic pathway for many nitro-PAHs. nih.gov This process involves the sequential, six-electron reduction of the nitro group (-NO₂) to a nitroso (-NO), then to an N-hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. researchgate.netnih.gov The N-hydroxylamino intermediate is often a key proximate carcinogen that can be further activated, for instance by protonation, to form a nitrenium ion that readily binds to DNA. researchgate.net
A variety of enzymatic systems, collectively known as nitroreductases, catalyze the reduction of the nitro group. These enzymes are not a single, dedicated class but rather a group of enzymes with the ability to donate electrons to the nitro group. nih.gov
Key enzymatic systems include:
NAD(P)H-dependent Flavoenzymes: These are considered classic nitroreductases and are found in both bacteria and eukaryotic cells. researchgate.netmdpi.com They utilize flavin cofactors and NAD(P)H as an electron source to reduce nitroaromatics. researchgate.netrug.nl
Cytochrome P450 (CYP) Enzymes: While primarily known for oxidation, certain CYP isozymes, in conjunction with NADPH-cytochrome P450 reductase, can catalyze nitroreduction, particularly under low-oxygen conditions. nih.gov For example, studies on 6-nitrochrysene metabolism in human liver microsomes showed that P450 3A4 was well-correlated with the formation of 6-aminochrysene. aacrjournals.orgnih.gov
Other Enzymes: Other enzymes such as xanthine (B1682287) oxidase and aldehyde oxidase also possess nitroreductase activity. nih.gov
The commensal microflora residing in the gastrointestinal tract, particularly under anaerobic conditions, play a pivotal role in the nitroreduction of nitro-PAHs. nih.govnih.govmdpi.com The intestinal microbiota possess a high capacity for reductive metabolism and are often the primary site for the conversion of nitro-PAHs to their amino derivatives. asm.orgnih.gov
Studies using semicontinuous culture systems have demonstrated that intestinal microflora can metabolize 6-nitrochrysene to several reductive products. nih.govnih.govasm.org The rate of this biotransformation was found to differ among species, with human intestinal microflora showing the greatest extent of metabolism compared to that of rats and mice. nih.govnih.gov This bacterial nitroreduction is considered a critical step in the metabolic activation of ingested nitrochrysenes. asm.orgnih.govnih.gov
Table 1: Metabolites of 6-Nitrochrysene Produced by Human Intestinal Microflora
| Metabolite | Abbreviation | Relative Formation Ratio at 48h (%) |
|---|---|---|
| 6-Aminochrysene | 6-AC | 93.4 |
| N-Formyl-6-aminochrysene | 6-FAC | 6.3 |
| 6-Nitrosochrysene | 6-NOC | 0.3 |
Oxidative Metabolism: Ring Oxidation Pathways
In addition to nitroreduction, the aromatic ring system of nitrochrysenes is susceptible to oxidative metabolism. researchgate.netasm.org This pathway, primarily occurring in mammalian tissues like the liver and lungs, involves the introduction of oxygen atoms into the polycyclic structure, leading to the formation of phenols, epoxides, and dihydrodiols. aacrjournals.orgaacrjournals.org This process can be a detoxification route by increasing water solubility and facilitating excretion; however, it can also be a crucial step in metabolic activation, leading to the formation of highly carcinogenic diol epoxides. psu.edunih.govnih.gov
The primary enzymes responsible for the ring oxidation of nitro-PAHs are the cytochrome P450 (CYP) monooxygenases. aacrjournals.orgrochester.eduresearchgate.net These heme-containing enzymes, located mainly in the endoplasmic reticulum, catalyze the insertion of an oxygen atom from molecular oxygen into the substrate. rochester.eduresearchgate.net
Different CYP isozymes exhibit distinct specificities for metabolizing nitrochrysenes. Research on 6-nitrochrysene in human tissues has identified key enzymes:
In the liver , P450 1A2 is primarily responsible for the formation of trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene. aacrjournals.orgnih.gov P450 3A4 is also involved in further metabolism. aacrjournals.orgnih.gov
In the lung , P450 1A1 appears to play the major role in the ring oxidation of 6-nitrochrysene. aacrjournals.orgnih.gov
These findings highlight that individual susceptibility to the effects of nitrochrysenes may be influenced by the expression and activity levels of these specific P450 enzymes. aacrjournals.org
The CYP-mediated oxidation of an aromatic double bond first produces a highly reactive arene oxide or epoxide intermediate. nih.govresearchgate.net This epoxide can undergo several fates: it can rearrange non-enzymatically to form a phenol, be conjugated with glutathione, or be hydrolyzed by the enzyme epoxide hydrolase to form a trans-dihydrodiol. nih.govnih.gov
For nitrochrysenes, the formation of dihydrodiols is a particularly important pathway. aacrjournals.org Studies with human hepatic and pulmonary microsomes have identified several key oxidative metabolites of 6-nitrochrysene. aacrjournals.org These dihydrodiols are not necessarily terminal detoxification products; they can serve as substrates for a second round of oxidation by CYP enzymes, leading to the formation of a diol epoxide, a class of ultimate carcinogens for many PAHs. psu.edunih.govnih.gov The major activation pathway for 6-nitrochrysene is believed to proceed through ring oxidation to form trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene, followed by nitroreduction to trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene, which is then oxidized to a diol epoxide. psu.eduaacrjournals.org
Table 2: Major Oxidative and Reductive Metabolites of 6-Nitrochrysene in Human Tissues
| Metabolite | Metabolic Process | Detected In |
|---|---|---|
| trans-1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene | Ring Oxidation | Liver, Lung, Bronchus |
| trans-9,10-Dihydro-9,10-dihydroxy-6-nitrochrysene | Ring Oxidation | Liver, Bronchus |
| 6-Aminochrysene | Nitroreduction | Liver, Lung, Bronchus |
| trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene | Ring Oxidation & Nitroreduction | Liver, Lung, Bronchus |
| Chrysene-5,6-quinone | Ring Oxidation | Liver |
Conjugation Reactions and Excretion Mechanisms
In biological systems, after an initial metabolic transformation (Phase I), compounds like nitro-PAHs undergo conjugation (Phase II) to render them more hydrophilic and readily excretable from the body, typically via urine or bile. These reactions involve the addition of endogenous molecules to the xenobiotic or its metabolites.
Glucuronidation Pathways
Glucuronidation is a major conjugation pathway where the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from a cofactor to a substrate. This process is crucial for the metabolism of a wide array of compounds, including carcinogens and therapeutic drugs.
However, specific studies detailing the glucuronide conjugates of 4-nitrochrysene or its metabolites are not present in the reviewed literature. Research on other aromatic compounds, such as 4-aminobiphenyl, has demonstrated the significance of N-glucuronidation in their metabolic pathways, a process that can lead to either detoxification or, in some cases, the transport of carcinogenic metabolites to target tissues. The applicability of these findings to this compound remains speculative without direct experimental evidence.
Sulfonation Pathways
Sulfonation involves the transfer of a sulfonate group (SO3-) to a substrate, a reaction catalyzed by sulfotransferase (SULT) enzymes. This pathway also plays a role in making compounds more polar for excretion.
While research has identified sulfate (B86663) conjugates in the metabolism of the related isomer, 6-nitrochrysene, particularly in fungal biotransformation, similar detailed findings for this compound are absent. Studies on Cunninghamella elegans have shown that this fungus metabolizes 6-nitrochrysene into sulfate conjugates, specifically 6-nitrochrysene 1-sulfate and 6-nitrochrysene 2-sulfate. This indicates that sulfonation is a relevant pathway for nitrochrysenes, but the specific metabolites and enzymes involved for the 4-nitro isomer in biological systems have not been characterized.
Molecular Interactions and Cellular Mechanisms in in Vitro and in Vivo Model Systems
DNA Adduct Formation and Characterization
The genotoxicity of many nitro-PAHs is attributed to their ability to form covalent adducts with DNA, a process that is considered a critical initiating event in chemical carcinogenesis. mit.edu This process typically follows metabolic activation to electrophilic intermediates that can react with nucleophilic sites on DNA bases.
Structural Elucidation of Specific DNA Adducts
While direct structural elucidation of DNA adducts formed specifically from 4-nitrochrysene is not extensively documented in the available literature, comprehensive studies on the closely related isomer, 6-nitrochrysene (B1204248), provide a model for the types of adducts that are likely formed. Metabolic activation of 6-nitrochrysene proceeds through two primary pathways: nitroreduction and a combination of ring oxidation and nitroreduction. nih.gov
The nitroreduction pathway leads to the formation of N-hydroxy-6-aminochrysene, which can form several distinct DNA adducts. nih.gov These include adducts at the C8 and N² positions of guanine (B1146940), and at the C8 position of adenine (B156593) (which can deaminate to form an inosine (B1671953) adduct). nih.govhealtheffects.org
The combined ring oxidation and nitroreduction pathway generates metabolites such as trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene, which can also form DNA adducts. researchgate.net The major adducts are often formed with deoxyguanosine and deoxyadenosine. healtheffects.org Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing the precise structures of these adducts. oup.comacs.org It is plausible that this compound forms a similar profile of DNA adducts through analogous metabolic activation pathways.
Table 1: Characterized DNA Adducts of 6-Nitrochrysene (as a model for this compound)
| Adduct Name | Precursor Metabolite | Site of Adduction |
| N-(deoxyguanosin-8-yl)-6-aminochrysene | N-hydroxy-6-aminochrysene | C8 of Guanine |
| 5-(deoxyguanosin-N²-yl)-6-aminochrysene | N-hydroxy-6-aminochrysene | N² of Guanine |
| N-(deoxyadenosin-8-yl)-6-aminochrysene | N-hydroxy-6-aminochrysene | C8 of Adenine |
| N-(deoxyinosin-8-yl)-6-aminochrysene | Deamination of adenine adduct | C8 of Inosine |
| Adducts from trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene | trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene | Guanine and Adenine |
This table is based on data for 6-nitrochrysene and serves as a predictive model for this compound.
Mechanistic Studies of Adduct Formation via Electrophilic Intermediates
The formation of DNA adducts by nitro-PAHs is contingent upon their metabolic conversion to highly reactive electrophilic intermediates. For 6-nitrochrysene, and likely for this compound, these intermediates are primarily N-hydroxy arylamines and diol epoxides. researchgate.net
The nitroreduction pathway, often carried out by cytosolic nitroreductases, reduces the nitro group to a nitroso intermediate, which is further reduced to a hydroxylamine (B1172632) (N-hydroxy-arylamine). This hydroxylamine can be O-esterified by acetyltransferases or sulfotransferases to form a reactive N-acetoxy or N-sulfonyloxy ester. These esters can then dissociate to form a highly electrophilic nitrenium ion, which readily attacks the electron-rich centers in DNA, such as the C8 and N² positions of guanine. researchgate.net
Alternatively, ring oxidation by cytochrome P450 enzymes can produce arene oxides, which are then hydrated by epoxide hydrolase to form dihydrodiols. nih.govresearchgate.net Subsequent nitroreduction of these dihydrodiols can lead to the formation of hydroxylamines, which can then be further activated. This combined pathway highlights the complex interplay between different metabolic enzymes in generating the ultimate carcinogenic species. It is highly probable that this compound undergoes similar metabolic activation steps to form electrophilic intermediates capable of damaging DNA.
Enzyme Induction and Modulation in Cellular Systems
This compound, like other PAHs and nitro-PAHs, is expected to modulate the expression and activity of various xenobiotic-metabolizing enzymes. This modulation can significantly impact its own metabolism and toxicity.
Induction of Phase I Metabolic Enzymes (e.g., CYP1A1, CYP1B1)
Phase I metabolic enzymes, particularly members of the cytochrome P450 (CYP) 1 family, are crucial for the initial oxidation of PAHs and nitro-PAHs. preprints.org Studies have shown that 6-nitrochrysene can induce the expression of CYP1A1 and CYP1B1 in various cell lines. nih.gov This induction is typically mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). nih.gov The induction of these enzymes can have a dual effect: it can lead to the detoxification of the compound, but it can also enhance its metabolic activation to genotoxic intermediates. nih.gov Given the structural similarities, it is highly likely that this compound also induces CYP1A1 and CYP1B1 expression, thereby influencing its own metabolic fate.
Modulation of Phase II Conjugating Enzymes (e.g., UDP-Glucuronosyltransferase, Glutathione S-Transferases, Sulfotransferases)
Phase II enzymes catalyze the conjugation of metabolites with endogenous molecules, such as glucuronic acid, glutathione, and sulfate (B86663), to facilitate their excretion. iarc.fr The modulation of these enzymes by nitro-PAHs is an important aspect of their biological effects.
UDP-Glucuronosyltransferases (UGTs): These enzymes are involved in the glucuronidation of hydroxylated metabolites of PAHs. While direct studies on this compound are lacking, research on other nitroaromatic compounds suggests that UGT activity can be modulated by these substances. nih.gov The efficiency of glucuronidation can determine the extent to which reactive metabolites are detoxified.
Glutathione S-Transferases (GSTs): GSTs play a critical role in detoxifying electrophilic intermediates by conjugating them with glutathione. mdpi.com Some studies have shown that nitro-PAHs can induce GST activity. For instance, treatment of rats with 6-nitrochrysene has been shown to significantly increase the activity of GSTs. iarc.fr This induction represents a protective mechanism against the genotoxic effects of reactive metabolites.
Sulfotransferases (SULTs): SULTs are involved in the sulfation of hydroxylated metabolites. This process can be a detoxification pathway, but in some cases, it can lead to the formation of reactive sulfate esters that can bind to DNA. researchgate.net The activity of SULTs can be influenced by exposure to nitro-PAHs, thereby affecting the balance between metabolic activation and detoxification. preprints.org
Table 2: Predicted Modulation of Metabolic Enzymes by this compound
| Enzyme Family | Specific Enzymes | Predicted Effect | Implied Consequence |
| Phase I | CYP1A1, CYP1B1 | Induction | Enhanced metabolism (activation/detoxification) |
| Phase II | UDP-Glucuronosyltransferases (UGTs) | Modulation (Induction/Inhibition) | Altered detoxification of hydroxylated metabolites |
| Phase II | Glutathione S-Transferases (GSTs) | Induction | Enhanced detoxification of electrophilic intermediates |
| Phase II | Sulfotransferases (SULTs) | Modulation (Induction/Inhibition) | Altered detoxification/activation of hydroxylated metabolites |
This table is based on general knowledge of nitro-PAHs and specific data for 6-nitrochrysene, serving as a predictive model for this compound.
Receptor-Mediated Signaling Pathways
The biological activities of many environmental pollutants, including PAHs and nitro-PAHs, are mediated through interactions with cellular receptors. The Aryl Hydrocarbon Receptor (AhR) is a key player in this regard. frontiersin.org The AhR is a ligand-activated transcription factor that, upon binding to a ligand, translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). escholarship.org This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcriptional activation of a battery of genes, including those encoding for CYP1A1, CYP1B1, and other metabolic enzymes. frontiersin.org
Studies have indicated that 6-nitrochrysene can decrease the expression of AhR in rat mammary tissues, suggesting a complex regulatory feedback loop. nih.gov It is highly probable that this compound also interacts with the AhR signaling pathway, which would be a key mechanism underlying its ability to induce metabolic enzymes and exert other biological effects. The binding affinity of this compound to the AhR and the downstream consequences of this interaction are areas that require further investigation to fully understand its toxicological profile.
Cellular Responses and Molecular Targets (in vitro studies)
The genotoxicity of 6-NC is linked to its ability to be metabolically activated into reactive species that form DNA adducts, leading to mutations if not repaired. aacrjournals.orgnih.gov These DNA lesions can cause alterations in gene expression. Studies have shown that 6-nitrochrysene adducts lead to mutations in the hprt gene in Chinese hamster ovary cells. nih.gov Furthermore, research on another nitro-PAH, 1-nitropyrene (B107360), demonstrated its ability to stabilize the mRNA of the AhR target gene Cyp1a1, thereby increasing its expression. However, this effect was not observed for 6-nitrochrysene, indicating that different nitro-PAHs can alter gene expression through distinct mechanisms. acs.org
To understand the cellular response to 6-NC, researchers have examined its impact on a variety of key proteins that regulate cell cycle, apoptosis, and stress signaling pathways in MCF-7 cells. nih.gov
Immunoblotting analysis revealed that 6-NC treatment induced the phosphorylation of p38 MAPK, a key protein in the stress-activated protein kinase pathway. nih.gov However, the total levels of p38 MAPK remained unchanged. nih.gov
In contrast, 6-NC had no significant effect on the expression or phosphorylation status of several other critical signaling proteins. These include the tumor suppressor p53 and its phosphorylated form (p-p53), the kinase Akt and its phosphorylated form (p-Akt), and the c-Jun N-terminal kinase (JNK) and its phosphorylated form (p-JNK). nih.gov Furthermore, no significant changes were observed in the expression levels of the oncoprotein c-myc, the anti-apoptotic protein bcl-2, or the proliferating cell nuclear antigen (PCNA), which is essential for DNA replication. nih.govnih.gov
| Molecular Target | Effect of 6-Nitrochrysene in MCF-7 Cells | Reference |
|---|---|---|
| p-p53 (ser15) / p53 | No significant effect | nih.gov |
| p-Akt / Akt | No significant effect | nih.gov |
| p-p38 MAPK / p38 MAPK | Induced p-p38 MAPK; no effect on total p38 | nih.gov |
| p-JNK / JNK | No significant effect | nih.gov |
| c-myc | No significant effect | nih.gov |
| bcl-2 | No significant effect | nih.gov |
| PCNA | No significant effect | nih.gov |
| AhR | Decreased expression | nih.govnih.gov |
| ERα | Decreased expression | nih.govnih.gov |
| ERβ | No significant effect | nih.govnih.gov |
The metabolism of nitro-PAHs is often associated with the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. biosynth.com Oxidative stress can damage cellular components, including DNA, lipids, and proteins, and is a known contributor to carcinogenesis. sci-hub.se 6-Nitrochrysene has been shown to induce the production of ROS. biosynth.com This induction of oxidative stress represents another critical pathway through which 6-NC can exert its toxic and carcinogenic effects, complementing its ability to form DNA adducts and modulate key receptor signaling. biosynth.comsci-hub.se
Computational and Theoretical Studies of Nitrochrysenes
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations are fundamental to predicting a wide range of molecular properties and behaviors.
Studies on related nitro-PAHs often utilize hybrid functionals like B3LYP in conjunction with Pople-style basis sets (e.g., 6-31G* or 6-311++G**) to model their structure and electronic properties. researchgate.netresearchgate.netijacskros.com For instance, research on 6-nitrochrysene (B1204248), a closely related isomer, has used DFT to model its interaction with silver clusters. uchile.cl The B3LYP functional, in particular, has been noted for its efficacy in modeling nitroaromatic systems. researchgate.net These calculations can determine key electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. ijacskros.comnih.gov This information is vital for understanding the molecule's stability and its potential for intermolecular interactions.
Table 1: Common DFT Functionals and Basis Sets in Nitro-PAH Studies
| Method Component | Examples | Typical Application |
|---|---|---|
| Functional | B3LYP, M06-2X, B3PW91 | Geometry optimization, electronic structure, frequency calculations. nih.govnih.gov |
| Basis Set | 6-31G(d), 6-311++G(d,p), cc-pVDZ, TZVP | Defines the set of functions used to build molecular orbitals. nih.govnih.govnih.govresearchgate.net |
This table is generated based on computational methods applied to nitro-PAHs and related compounds.
Computational chemistry is a valuable tool for predicting the most likely sites on a molecule to undergo a chemical reaction. nih.gov Several theoretical approaches based on DFT calculations are used to predict the reactive sites on PAHs for electrophilic attack, such as nitration which forms nitro-PAHs. nih.govacs.org These methods include:
Clar's Aromatic π-Sextet Theory: Predicts reactivity based on the distribution of aromatic sextets in the PAH structure. nih.gov
Thermodynamic Stability of Intermediates: Calculates the energy of all possible reaction intermediates to find the most stable, and therefore most likely, pathway. nih.gov
Computed Atomic Charges: Uses methods like Natural Bond Order (NBO) to determine which carbon atoms have the highest electron density, making them more susceptible to electrophilic attack. nih.gov
Average Local Ionization Energy (ALIE): Identifies regions on the molecule from which it is easiest to remove an electron. nih.gov
Condensed Fukui Function (CFF): This method has been shown to be effective in predicting reactive sites for PAHs. researchgate.net
For the parent compound, chrysene (B1668918), computational studies consistently predict that the C6 position is the most reactive site for electrophilic substitution. nih.govacs.org This prediction is strongly supported by laboratory studies, which identify 6-nitrochrysene as the major product of chrysene nitration. nih.govacs.org The population of π electrons on the aromatic rings is closely related to electrophilic reactivity, and calculations indicate that carbon 6 has high reaction activity. researchgate.net While 4-nitrochrysene can be formed, theoretical models indicate it is not the major transformation product under typical nitration conditions.
Molecular Modeling and Simulation Approaches
Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study more complex phenomena, such as how a molecule interacts with its environment or with biological systems.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed onto metal surfaces. mdpi.com Computational modeling is essential for interpreting SERS spectra, as the interaction with the surface can significantly alter the molecule's vibrational modes. uchile.cl
While specific studies on this compound are not prominent, research on its isomer, 6-nitrochrysene, provides a clear example of the methodology. In these studies, DFT calculations are used to model the interaction between 6-nitrochrysene and a model silver surface (often a small cluster of silver atoms). uchile.clresearchgate.net The calculations explore different possible orientations of the molecule on the surface and determine the most energetically favorable adsorption geometry. uchile.cl It was found that 6-nitrochrysene likely interacts with the silver surface through the oxygen atoms of its nitro group. uchile.cl By calculating the vibrational frequencies of this molecule-surface complex, a theoretical SERS spectrum is generated. A good agreement between the calculated spectrum and the experimental SERS data validates the proposed adsorption mechanism. uchile.clresearchgate.net This combined experimental and theoretical approach provides detailed insight into the chemical adsorption process and the orientation of the molecule on the substrate. uchile.cl
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. insilico.euwikipedia.org For environmental contaminants like nitro-PAHs, QSAR models are frequently developed to predict their mutagenicity or toxicity, reducing the need for extensive animal testing. insilico.euresearchgate.net
The QSAR methodology involves several key steps:
Data Set Selection: A set of molecules with known chemical structures and measured biological activity (e.g., mutagenicity) is compiled. insilico.eu
Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecular structure.
Variable Selection: Statistical methods are used to select a small subset of descriptors that correlate most strongly with the biological activity. insilico.eu
Model Construction: A mathematical equation is built that relates the selected descriptors to the activity. wikipedia.org
Validation: The model's predictive power is tested using cross-validation techniques and by predicting the activity of compounds not used in the model's construction. insilico.eu
In studies of nitro-PAHs, descriptors often include topological indices (which describe molecular branching and connectivity), shape indices, and distance-based indices. insilico.eu The goal is to create a statistically significant model that can predict the biological interactions of untested nitro-PAHs based solely on their calculated structural descriptors. insilico.eumdpi.com
Table 2: Examples of Molecular Descriptors Used in Nitro-PAH QSAR Studies
| Descriptor Type | Example | Information Encoded |
|---|---|---|
| Connectivity Index | Kier & Hall Indices | Describes the degree of branching and connectivity of atoms in the molecule. |
| Shape Index | Kappa Indices | Quantifies aspects of the molecular shape. |
| Distance-based Index | Wiener Index | Relates to the distances between all pairs of atoms in the molecule. |
| Quantum-Chemical | HOMO/LUMO Energy | Describes electronic properties and reactivity potential. |
This table is generated based on general QSAR practices and studies on nitro-PAHs. insilico.eu
Spectroscopic Property Predictions and Interpretations
Theoretical calculations are indispensable for the interpretation of experimental spectra, such as infrared (IR), Raman, and UV-visible absorption spectra. researchgate.netnih.gov By calculating these spectra computationally, researchers can make detailed assignments of the observed spectral bands to specific molecular motions or electronic transitions. researchgate.net
For vibrational spectroscopy (IR and Raman), DFT calculations are first used to find the optimized, lowest-energy geometry of the molecule. researchgate.net Then, a frequency calculation is performed to predict the wavenumbers and intensities of the fundamental vibrational modes. nih.govresearchgate.net Studies on related nitroaromatics have shown that methods like B3LYP with a 6-311G(d,p) basis set can accurately predict vibrational spectra, allowing for a complete assignment of experimental IR and Raman bands. researchgate.net For example, in 6-nitrochrysene, bands related to the symmetric and asymmetric stretching of the NO2 group are prominent features in the vibrational spectra. uchile.cl
For electronic spectroscopy (UV-visible), Time-Dependent DFT (TD-DFT) is the most common method. researchgate.net Based on the optimized ground-state structure, TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. researchgate.net This allows for the assignment of absorption bands in the experimental UV-visible spectrum and provides insight into the nature of the electronic transitions, such as whether they are localized on the aromatic system or involve charge transfer from the ring to the nitro group. researchgate.netnih.gov
Research Gaps and Future Research Directions on 4 Nitrochrysene
Elucidation of Specific Environmental Formation Pathways for 4-Nitrochrysene Isomer
A primary research gap is the lack of detailed knowledge regarding the specific environmental formation pathways of this compound. NPAHs are known to originate from two main sources: direct emission from incomplete combustion processes and secondary formation in the atmosphere from their parent polycyclic aromatic hydrocarbons (PAHs). nih.govnih.govaaqr.org However, the specific reactions and conditions that favor the formation of the 4-nitro isomer of chrysene (B1668918) over other isomers (e.g., 1-, 2-, 3-, or 6-nitrochrysene) are not well understood.
Key Research Gaps and Future Directions:
Isomer-Specific Formation Ratios: While studies have shown that nitrochrysenes can be formed through the atmospheric transformation of chrysene in the presence of nitrogen dioxide iarc.fr and via heterogeneous reactions on particulate matter with nitrogen oxides (N2O5, NO3, NO2), the relative abundance of the different nitrochrysene isomers produced through these pathways is largely unknown. acs.orgnih.gov Future research should focus on quantifying the formation yields of each isomer under various simulated atmospheric conditions.
Source-Specific Signatures: Different combustion sources (e.g., diesel exhaust, coal burning, biomass burning) produce distinct profiles of PAHs and NPAHs, influenced by factors like combustion temperature. airies.or.jp Research is needed to determine if this compound is a significant product of specific combustion sources, which could allow it to be used as a chemical marker for source apportionment.
Atmospheric Reaction Kinetics: Quantum chemical studies have begun to model the atmospheric degradation of chrysene by OH radicals, predicting the formation of nitro-chrysene. researchgate.netcolab.ws However, detailed kinetic data for the specific reactions leading to this compound are required for accurate atmospheric modeling. Future work should aim to determine the reaction rate constants and atmospheric lifetimes associated with the formation and degradation of this compound.
Comprehensive Mapping of Biotransformation Pathways and Identification of Novel Metabolites
The biotransformation of NPAHs is a critical determinant of their toxicity, as metabolic processes can either detoxify the compound or activate it into a more potent carcinogen. For this compound, this metabolic map is largely uncharted territory. Knowledge from related compounds suggests that the metabolism likely involves a complex interplay of nitroreduction and ring-oxidation reactions. aacrjournals.orgasm.org
Key Research Gaps and Future Directions:
Metabolite Identification: Studies on the related 6-nitrochrysene (B1204248) have identified metabolites such as 6-aminochrysene and various dihydrodiols. iarc.fraacrjournals.org Similarly, the metabolism of 4-nitropyrene (B1202641) yields 4-aminopyrene (B103616) and hydroxylated derivatives. nih.gov A fundamental gap is the absence of studies that systematically identify the metabolites of this compound in relevant biological systems, including human tissues. Future research must focus on incubating this compound with human liver and lung microsomes to identify and structurally characterize its phase I and phase II metabolites.
Enzyme-Specific Roles: Human cytochrome P450 (CYP) enzymes, particularly CYP3A4, have been implicated in the metabolism of 6-nitrochrysene and 4-nitropyrene. aacrjournals.org It is crucial to determine which specific human CYP isoforms are responsible for the metabolic activation and detoxification of this compound. This would help in understanding inter-individual variability in susceptibility.
Activation vs. Detoxification Balance: The balance between metabolic pathways leading to detoxification (e.g., conjugation with glucuronic acid or sulfate) and those leading to activation (e.g., formation of reactive N-hydroxy-amino intermediates) is unknown for this compound. asm.orgaacrjournals.org A comprehensive mapping of these pathways is needed to understand its carcinogenic potential. Fungal biotransformation studies, which have shown detoxification of 6-nitrochrysene to sulfate (B86663) conjugates, could also be explored for this compound as a potential bioremediation strategy. asm.orgnih.govasm.org
Table 1: Known Metabolic Pathways of Related NPAHs
| Compound | Key Metabolic Pathways | Identified Metabolites | Key Enzymes | Reference |
|---|---|---|---|---|
| 6-Nitrochrysene | Nitroreduction, Ring Oxidation, Conjugation | 6-Aminochrysene, trans-1,2-Dihydroxy-1,2-dihydro-6-nitrochrysene, Sulfate & Glucuronide Conjugates | Cytochrome P450, Intestinal Microflora | iarc.fraacrjournals.org |
| 4-Nitropyrene | Nitroreduction, Ring Oxidation | 4-Aminopyrene, trans-9,10-Dihydroxy-9,10-dihydro-4-nitropyrene, 9(10)-Hydroxy-4-(acetylamino)pyrene | Cytochrome P450 3A4, P450 1A2 | aacrjournals.orgnih.gov |
| This compound | Unknown | Unknown | Unknown | - |
Detailed Mechanistic Understanding of Molecular Interactions in Diverse Biological Systems
The genotoxicity of most NPAHs is initiated by the covalent binding of their reactive metabolites to cellular macromolecules, particularly DNA, to form adducts. aacrjournals.orgnih.gov These adducts can lead to mutations and initiate carcinogenesis. The specific molecular interactions of this compound within biological systems are a significant knowledge gap.
Key Research Gaps and Future Directions:
DNA Adduct Characterization: While the DNA adducts of 6-nitrochrysene and 4-nitropyrene have been identified, the specific DNA adducts formed by this compound have not been characterized. iarc.frnih.govuconn.edu Future research should utilize techniques like ³²P-postlabeling and mass spectrometry to identify the structure of DNA adducts formed in vitro and in vivo. Understanding whether the adducts form at guanine (B1146940) or adenine (B156593) bases, and at which position (e.g., C8 or N²), is critical.
Protein Adduct Formation: Beyond DNA, reactive metabolites can bind to proteins, such as hemoglobin or albumin, which can serve as biomarkers of exposure. acs.org The potential for this compound to form protein adducts is an unexplored area.
Receptor Interactions: The interaction of this compound with cellular receptors, such as the aryl hydrocarbon receptor (AhR) which mediates the toxic effects of many PAHs, is unknown. Investigating its ability to activate AhR and other signaling pathways is essential for a complete mechanistic understanding of its toxicity.
Development of Novel and Highly Sensitive Analytical Techniques for Ultra-Trace Analysis
A significant challenge in studying this compound is its extremely low concentration in environmental samples, often orders of magnitude lower than the parent chrysene. mdpi.com This necessitates the development of highly sensitive and selective analytical methods for its detection and quantification.
Key Research Gaps and Future Directions:
Improving Detection Limits: While methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with chemiluminescence detection are used for NPAH analysis, there is a continuous need to lower the limits of detection to accurately measure this compound at ultra-trace levels in complex matrices like air, water, and biological tissues. uniba.itresearchgate.net
Isomer-Specific Separation: A major analytical challenge is the chromatographic separation of the various nitrochrysene isomers. pca.state.mn.usresearchgate.net Developing new chromatographic columns and methods that can baseline-resolve this compound from its isomers is a priority for accurate quantification.
Reducing Sample Preparation Complexity: Current analytical protocols often involve laborious extraction and clean-up steps that can be time-consuming and introduce artifacts. uniba.itwho.int There is a research need for more streamlined, rapid, and automated analytical techniques that minimize sample handling while maintaining high sensitivity and selectivity.
Advanced Computational Modeling for Predictive Toxicology and Environmental Fate Assessment
In the absence of extensive experimental data, computational modeling provides a powerful tool for predicting the potential toxicity and environmental behavior of chemicals like this compound. However, robust and validated models specific to this compound are currently lacking.
Key Research Gaps and Future Directions:
Predictive Toxicology (QSAR): While general Quantitative Structure-Activity Relationship (QSAR) models exist for nitroaromatic compounds, their predictive power for a specific compound like this compound is uncertain. nih.gov There is a need to develop and validate high-quality QSAR models specifically for nitrochrysenes, incorporating advanced molecular descriptors that can accurately predict toxicological endpoints such as mutagenicity and carcinogenicity.
Environmental Fate Modeling: Computational chemistry, using methods like Density Functional Theory (DFT), has been applied to investigate the atmospheric degradation of chrysene. researchgate.netcolab.ws These models need to be expanded and refined to specifically predict the environmental partitioning, transport, and degradation kinetics of this compound in different environmental compartments (air, water, soil).
Molecular Docking and Simulation: Advanced molecular modeling techniques can simulate the interaction of this compound and its metabolites with biological targets like DNA and metabolic enzymes (e.g., CYPs). Such simulations could predict the most likely DNA adducts to be formed and identify the key enzymes involved in its metabolism, thereby guiding and complementing experimental studies.
Q & A
Q. What are the standard methods for characterizing 4-Nitrochrysene’s physicochemical properties?
To determine properties like solubility, melting point, and spectral profiles, researchers should employ:
- High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) for structural elucidation.
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for thermal stability and phase transitions.
Reference databases: NIST Chemistry WebBook provides validated spectral data and thermochemical properties .
Q. How should experimental variables be controlled when assessing this compound’s stability under varying environmental conditions?
Design experiments with:
- Independent variables : pH, temperature, UV exposure.
- Dependent variables : Degradation rate, byproduct formation (e.g., nitro-reduction products).
- Controls : Use inert atmospheres (e.g., nitrogen) to isolate oxidative pathways.
Ensure replicate measurements to account for instrumental variability, as highlighted in guidelines for systematic data collection .
Q. What protocols are recommended for synthesizing this compound with high reproducibility?
Optimize synthesis via:
- Nitration of chrysene using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).
- Purification : Column chromatography with silica gel and non-polar solvents.
Document reaction conditions (e.g., molar ratios, reaction time) meticulously to align with FAIR data principles for reproducibility .
Advanced Research Questions
Q. How can contradictory data in this compound’s genotoxicity studies be resolved?
Address discrepancies by:
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA, regression) to identify confounding variables (e.g., impurity levels, assay sensitivity) .
- Replication studies : Validate results under standardized OECD guidelines for in vitro mutagenicity assays (e.g., Ames test).
- Error analysis : Quantify uncertainties from instrumentation (e.g., LC-MS detection limits) and biological variability .
Q. What computational models predict this compound’s environmental fate and metabolic pathways?
Use:
- Density Functional Theory (DFT) to simulate nitro-group reactivity and potential metabolites.
- Quantitative Structure-Activity Relationship (QSAR) models for eco-toxicological risk assessment.
Integrate experimental data (e.g., half-life in soil/water) with computational outputs to refine predictive accuracy, as advocated in NFDI4Chem’s benchmark workflows .
Q. How can researchers optimize analytical sensitivity for trace-level detection of this compound in complex matrices?
Enhance detection via:
- Solid-Phase Extraction (SPE) for sample pre-concentration.
- Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) for low detection limits (ng/L).
Validate methods using matrix-matched calibration standards to account for matrix effects, following NIST’s protocols for analytical rigor .
Q. What strategies mitigate interference from co-eluting compounds in this compound analysis?
Implement:
- Chromatographic optimization : Adjust mobile phase composition (e.g., acetonitrile/water gradients) and column selectivity (C18 vs. phenyl phases).
- Mass spectral deconvolution : Use software tools (e.g., AMDIS) to distinguish overlapping peaks.
Cross-validate findings with orthogonal techniques (e.g., GC-MS vs. LC-MS) to ensure specificity .
Methodological Considerations
- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and computational inputs in repositories like Zenodo or Chemotion .
- Ethical Compliance : Ensure toxicity studies follow institutional biosafety protocols and OECD guidelines to avoid ecological harm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
